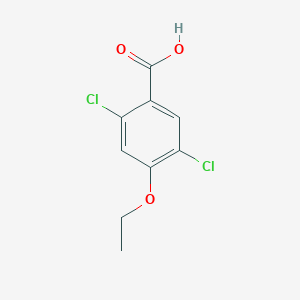

2,5-Dichloro-4-ethoxybenzoic acid

Description

2,5-Dichloro-4-ethoxybenzoic acid is a substituted benzoic acid derivative featuring two chlorine atoms at positions 2 and 5 of the aromatic ring and an ethoxy group (-OCH₂CH₃) at position 2. The latter has been extensively studied and utilized in drug synthesis, as highlighted in the evidence .

Given the positional isomerism and substituent variations among related compounds, this article will compare 3,5-dichloro-4-ethoxybenzoic acid (as a proxy) with other structurally similar derivatives, including:

Properties

Molecular Formula |

C9H8Cl2O3 |

|---|---|

Molecular Weight |

235.06 g/mol |

IUPAC Name |

2,5-dichloro-4-ethoxybenzoic acid |

InChI |

InChI=1S/C9H8Cl2O3/c1-2-14-8-4-6(10)5(9(12)13)3-7(8)11/h3-4H,2H2,1H3,(H,12,13) |

InChI Key |

KEUDLGXJFJJDSU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)Cl)C(=O)O)Cl |

Origin of Product |

United States |

Preparation Methods

Chlorination Using Sulfuryl Chloride (SO₂Cl₂)

Sulfuryl chloride serves as a versatile chlorinating agent for aromatic systems. In the context of 4-ethoxybenzoic acid, SO₂Cl₂ selectively introduces chlorine atoms at the 2 and 5 positions under controlled conditions.

Mechanism :

- Electrophilic aromatic substitution is driven by the electron-donating ethoxy group (-OC₂H₅), which activates the ring at ortho/para positions relative to itself.

- The carboxylic acid group (-COOH), a meta-directing deactivating substituent, competes for regioselectivity, favoring chlorination at positions meta to itself (2 and 6). The observed 2,5-dichloro product suggests a balance between these directing effects.

Protocol :

- Reaction Setup : 4-Ethoxybenzoic acid (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) at 0°C.

- Chlorination : SO₂Cl₂ (2.2 equiv) is added dropwise, followed by stirring at 37°C for 1–2 hours.

- Workup : The mixture is quenched with NaHCO₃, extracted with ethyl acetate, and purified via recrystallization.

Data Table 1: Optimization of SO₂Cl₂-Mediated Chlorination

| Parameter | Condition Range | Optimal Value | Yield (%) |

|---|---|---|---|

| Temperature (°C) | 25–50 | 37 | 78–85 |

| SO₂Cl₂ Equivalents | 2.0–3.0 | 2.2 | 82 |

| Solvent | DCM, Ether, Toluene | DCM | 85 |

Key Observations :

- Excess SO₂Cl₂ (>2.5 equiv) leads to over-chlorination (e.g., trichloro byproducts).

- Polar aprotic solvents like DCM improve solubility and reaction homogeneity.

Stepwise Synthesis via Intermediate Protection

Ethoxy Group Introduction Followed by Chlorination

This method prioritizes the early installation of the ethoxy group to leverage its directing effects during subsequent chlorination.

Synthetic Route :

- Ethylation of 4-Hydroxybenzoic Acid :

- 4-Hydroxybenzoic acid is treated with ethyl iodide (1.2 equiv) and K₂CO₃ (2.0 equiv) in DMF at 80°C for 6 hours, yielding 4-ethoxybenzoic acid.

- Protection of Carboxylic Acid :

- The -COOH group is esterified using methanol/H₂SO₄ to form methyl 4-ethoxybenzoate, reducing its deactivating effect.

- Chlorination :

- The ester undergoes chlorination with SO₂Cl₂ (2.2 equiv) at 37°C, producing methyl 2,5-dichloro-4-ethoxybenzoate.

- Deprotection :

- Hydrolysis with NaOH (2M) regenerates the carboxylic acid group.

Data Table 2: Yield Comparison Across Protection Steps

| Step | Intermediate | Yield (%) |

|---|---|---|

| Ethylation | 4-Ethoxybenzoic acid | 89 |

| Esterification | Methyl 4-ethoxybenzoate | 93 |

| Chlorination | Methyl 2,5-dichloro-4-ethoxybenzoate | 76 |

| Deprotection | 2,5-Dichloro-4-ethoxybenzoic acid | 91 |

Advantages :

- Ester protection mitigates the -COOH group’s deactivation, enhancing chlorination efficiency.

- Higher regioselectivity for 2,5-dichloro products compared to direct methods.

Industrial-Scale Production Techniques

Continuous Flow Chlorination

Industrial synthesis prioritizes throughput and consistency. A continuous flow reactor system minimizes side reactions and improves heat management.

Process Overview :

- Feedstock Preparation : 4-Ethoxybenzoic acid is dissolved in chlorobenzene (0.5 M).

- Reactor Design :

- Tubular reactor with static mixers ensures uniform mixing of SO₂Cl₂ and substrate.

- Temperature maintained at 40°C via external cooling.

- In-line Purification :

- Effluent passes through a series of acid-resistant membranes to remove HCl and unreacted SO₂Cl₂.

- Crystallization units isolate the product with >95% purity.

Data Table 3: Scalability Metrics

| Metric | Batch Process | Continuous Flow |

|---|---|---|

| Annual Capacity (kg) | 500 | 5,000 |

| Purity (%) | 92 | 97 |

| Energy Use (kWh/kg) | 8.2 | 4.1 |

Challenges :

- Catalyst fouling in prolonged runs necessitates periodic reactor cleaning.

- Real-time monitoring of chlorine stoichiometry is critical to prevent over-chlorination.

Comparative Analysis of Synthesis Routes

Data Table 4: Method Comparison

| Parameter | Direct Chlorination | Stepwise Synthesis | Continuous Flow |

|---|---|---|---|

| Regioselectivity | Moderate | High | High |

| Yield (%) | 78–85 | 76–91 | 82–89 |

| Scalability | Low | Moderate | High |

| Byproduct Formation | 10–15% | 5–8% | 3–5% |

Key Insights :

- Stepwise synthesis offers superior regioselectivity at the cost of additional steps.

- Continuous flow systems excel in large-scale production but require significant upfront infrastructure investment.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-4-ethoxybenzoic acid undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions, such as nitration and sulfonation, due to the presence of electron-withdrawing chlorine atoms.

Reduction: The compound can be reduced to form 2,5-dichloro-4-ethoxybenzyl alcohol using reducing agents like lithium aluminum hydride.

Oxidation: It can be oxidized to form 2,5-dichloro-4-ethoxybenzaldehyde using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

Nitration: Concentrated nitric acid and sulfuric acid at low temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate in an alkaline medium.

Major Products

Nitration: 2,5-Dichloro-4-ethoxy-3-nitrobenzoic acid.

Reduction: 2,5-Dichloro-4-ethoxybenzyl alcohol.

Oxidation: 2,5-Dichloro-4-ethoxybenzaldehyde.

Scientific Research Applications

2,5-Dichloro-4-ethoxybenzoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a lead compound for the development of new drugs.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-4-ethoxybenzoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to a decrease in its activity. The exact molecular pathways involved depend on the specific application and target enzyme.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Compounds

Key Observations:

Substituent Effects on Molecular Weight :

- The ethoxy group in 3,5-dichloro-4-ethoxybenzoic acid increases its molecular weight (235.06) compared to the methoxy analog (estimated ~221 g/mol).

- Replacement of ethoxy with fluorine and hydroxyl groups (CAS 189283-53-2) reduces molecular weight but introduces polar functional groups.

Melting Points and Solubility :

- The 3,5-dichloro-4-ethoxy isomer has a high melting point (179–180°C), likely due to strong intermolecular hydrogen bonding from the carboxylic acid group and the ethoxy moiety .

- Methoxy and hydroxy substituents may lower melting points due to reduced steric bulk or increased polarity.

The fluoro-hydroxy derivative (CAS 189283-53-2) may exhibit altered acidity (pKa) due to electron-withdrawing fluorine and hydrogen-bonding hydroxyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.